molecular formula C9H13N3O2 B1444955 4-[(Dimethylamino)methyl]-2-nitroaniline CAS No. 1249667-42-2

4-[(Dimethylamino)methyl]-2-nitroaniline

Cat. No.: B1444955
CAS No.: 1249667-42-2
M. Wt: 195.22 g/mol
InChI Key: ZVIOAVVHBYSARU-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-nitroaniline (CAS 1249667-42-2) is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This reagent is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans. As a nitroaniline derivative, this compound is of significant interest in medicinal chemistry and materials science research. The structure incorporates both a nitro group and a dimethylaminomethyl group on an aniline ring, a combination found in compounds studied for their biological activities . Schiff base derivatives and other complex molecules featuring nitro and dimethylamino substituents have been investigated for a range of pharmacological properties, including antimicrobial and anticancer activities . The nitro group is a strong electron-withdrawing moiety that can influence the reactivity and electronic properties of the molecule, while the dimethylaminomethyl group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes . Researchers utilize this chemical as a key synthetic intermediate or building block for the preparation of more complex molecules, such as various Schiff bases, which are nitrogen analogues of aldehydes or ketones prepared via condensation with primary amines . These subsequent compounds are widely used in the development of pharmaceutical candidates, dyes, and polymer stabilizers . Proper handling procedures should be followed, and the material safety data sheet (MSDS) should be consulted prior to use.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIOAVVHBYSARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The compound 4-[(Dimethylamino)methyl]-2-nitroaniline can be synthesized via catalytic hydrogenation of nitrobenzene derivatives or through nucleophilic substitution reactions involving halogenoacetamides and substituted nitrophenols. The key steps generally involve:

Preparation via Reaction of 2-Methoxymethyl-4-nitrophenol with Halogenoacetamides

A patented process describes the preparation of 1,4-diamino-2-methoxymethylbenzene derivatives (structurally related to this compound) by reacting 2-methoxymethyl-4-nitrophenol with halogenoacetamides under heating conditions. Key details include:

  • Halogenoacetamides used: Iodoacetamide (most reactive), bromoacetamide (less reactive), and chloroacetamide (cheaper but requires iodide catalysis).
  • Catalyst: Iodide salts such as sodium iodide or potassium iodide are added to enhance reaction rates, with molar amounts ranging from 10% up to 50%.
  • Solvents: Dipolar aprotic solvents like acetone or alkyl ethers of polyethylene glycols (e.g., ethylene glycol dimethyl ether) are preferred, especially those with boiling points below 200°C.
  • Reaction conditions: Reflux temperature in the chosen solvent with heating to facilitate rearrangement to the nitroaniline product.

This method allows for the formation of intermediates that can be converted to the target compound through subsequent rearrangement and purification steps.

Catalytic Hydrogenation Using Raney Nickel

A more direct and industrially scalable method involves the catalytic hydrogenation of nitrobenzene derivatives to produce this compound. This method is notable for its simplicity, mild conditions, and high yield. The process details are as follows:

  • Raw Materials: Nitrobenzene dissolved in an organic solvent such as ethanol, methanol, or isopropanol.
  • Catalyst: Raney nickel, used in weight ratios of 1-20% relative to nitrobenzene, with an optimal range of 10-15%.
  • Hydrogen Pressure: Maintained between 0.1 to 1 atm, preferably 0.2 to 0.5 atm.
  • Temperature: Reaction temperatures range from 20°C to 80°C, with 40-60°C being optimal.
  • Reaction Time: Stirring for 6 to 48 hours, commonly 24 to 36 hours.

After completion, the reaction mixture is filtered to remove the catalyst, and the product is concentrated and purified, often by reduced pressure distillation. This method yields a light yellow liquid product with yields ranging from 90% to 94% depending on conditions.

Comparative Data from Experimental Examples

Example Solvent Raney Nickel (%) H2 Pressure (atm) Temp (°C) Time (hours) Yield (%) Product State
1 Ethanol 1 1.0 80 48 90 Light yellow liquid
2 Methanol 10 0.5 70 6 92 Light yellow liquid
3 Isopropanol 20 0.1 - 1.0 30 36 94 Light yellow liquid
4 Ethanol 15 0.1 - 1.0 50 Not fully detailed Not fully detailed Not fully detailed

This data illustrates the flexibility of the catalytic hydrogenation method, with variations in solvent, catalyst loading, temperature, and pressure affecting reaction time and yield. Higher catalyst loading and moderate temperatures tend to improve yield and reduce reaction time.

Advantages and Industrial Relevance

  • Simplicity: The catalytic hydrogenation method is a one-step process with straightforward operation.
  • Mild Conditions: Moderate temperatures and pressures reduce energy consumption and equipment costs.
  • High Yield and Purity: Yields above 90% and high purity products are achievable, suitable for pharmaceutical applications.
  • Scalability: The process is amenable to large-scale manufacturing due to the use of common solvents and catalysts.
  • Environmental Considerations: The method avoids harsh reagents and generates minimal pollution.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halogenoacetamide Reaction 2-Methoxymethyl-4-nitrophenol, halogenoacetamides, iodide catalyst Reflux in dipolar aprotic solvents, 10-50% iodide catalyst High selectivity, intermediate formation Multi-step, requires purification
Catalytic Hydrogenation Nitrobenzene derivatives, Raney nickel, H2 gas 20-80°C, 0.1-1 atm H2, 6-48 hr, alcohol solvents One-step, high yield, scalable Requires hydrogen handling

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or further oxidized compounds.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted aniline derivatives can be formed depending on the reactants used.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related nitroanilines and dimethylamino-substituted aromatics:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Reactivity Notes Reference
4-[(Dimethylamino)methyl]-2-nitroaniline C₉H₁₃N₃O₂ -NO₂ (ortho), -CH₂N(CH₃)₂ (para) Not reported High polarity due to EWG-EDG pair
2-Nitro-N,N-dimethylaniline C₈H₁₀N₂O₂ -NO₂ (ortho), -N(CH₃)₂ (para) 210–210.6 (mp) Lower steric hindrance
4-Methoxy-2-nitroaniline C₇H₈N₂O₃ -NO₂ (ortho), -OCH₃ (para) 276 (mp) Methoxy group increases solubility
2-Methyl-4-nitroaniline C₇H₈N₂O₂ -NO₂ (para), -CH₃ (ortho) 328 (mp) Reduced electronic asymmetry

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino-methyl group in this compound acts as a stronger electron donor compared to methoxy (-OCH₃) or methyl (-CH₃) groups, leading to enhanced charge transfer interactions . In contrast, 2-Nitro-N,N-dimethylaniline lacks the methylene spacer, resulting in direct conjugation of the dimethylamino group with the aromatic ring, which may reduce steric hindrance but increase susceptibility to oxidation .
  • Reactivity in Substitution Reactions: Evidence from nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) suggests that para-substituted electron-donating groups like -CH₂N(CH₃)₂ can stabilize intermediates in nucleophilic aromatic substitution, improving yields . Ethyl 4-(dimethylamino) benzoate, a related compound, demonstrates higher reactivity in polymerization initiation compared to methacrylate analogues due to its superior electron-donating capacity .

Physical and Spectral Properties

  • Dipole Moments: 2-Methyl-4-nitroaniline exhibits a dipole moment of ~8.1 D in crystalline form, driven by the nitro group’s electron-withdrawing effect . The dimethylamino-methyl substituent in the target compound likely amplifies this dipole due to its stronger donating capacity.
  • Solubility: Compounds with hydrophilic groups (e.g., -OH, -OCH₃) show higher aqueous solubility.

Research Findings and Data

Spectroscopic Characterization

  • ¹H NMR: The dimethylamino group’s protons typically resonate at δ 2.8–3.2 ppm, while aromatic protons near the nitro group appear downfield (δ 7.5–8.5 ppm) .
  • IR: Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -NH₂ (~3350 cm⁻¹) are expected, with shifts depending on substituent electronic effects .

Biological Activity

4-[(Dimethylamino)methyl]-2-nitroaniline, often referred to as a nitroaniline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C9H12N4O2
  • Molecular Weight : 196.22 g/mol

The compound features a dimethylamino group and a nitro group attached to an aniline structure, which plays a crucial role in its biological interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 32-64 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound shows selective cytotoxicity, with IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). This suggests potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15
MCF-720

The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various nitroaniline derivatives, including this compound. The study found that modifications to the aniline structure significantly impacted the cytotoxicity and selectivity towards cancer cells. Notably, compounds with electron-donating groups exhibited enhanced activity.

Antimicrobial Evaluation

In another study focused on antimicrobial efficacy, researchers synthesized several derivatives of nitroanilines and tested them against fungal pathogens such as Candida albicans. The results indicated that certain derivatives had MIC values as low as 4 µg/mL against these pathogens, suggesting that structural modifications can enhance antifungal activity.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing 4-[(Dimethylamino)methyl]-2-nitroaniline?

  • Methodological Answer : Synthesis typically involves nitroaniline derivatives as precursors. Key steps include:
  • Substitution reactions : Introducing the dimethylaminomethyl group via alkylation or Mannich-type reactions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
  • Catalysts : Lewis acids (e.g., AlCl₃) or transition metal complexes may enhance yield .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons) and δ 6.5–8.5 ppm (aromatic protons).
  • ¹³C NMR : Nitro group adjacent carbons resonate at δ 140–150 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
  • Melting Point : Compare with literature values (e.g., 120–125°C for nitroaniline analogs) to validate purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and nonlinear optical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Calculate HOMO-LUMO gaps to assess charge-transfer capabilities.
  • Simulate hyperpolarizability (β) to evaluate nonlinear optical (NLO) potential .
  • Band Structure Analysis : Organic crystals of nitroaniline derivatives show low dispersion due to weak intermolecular interactions, affecting optical responses .
  • Excitonic Effects : Time-dependent DFT (TD-DFT) models exciton dynamics for photophysical applications .

Q. What is the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Substitution Sites : The nitro group activates the aromatic ring at ortho/para positions.
  • Experimental Design :
  • Use oxygen/nitrogen nucleophiles (e.g., morpholine) in DMF at 100°C.
  • Monitor reaction progress via TLC or HPLC .
  • Challenges : Steric hindrance from the dimethylaminomethyl group may reduce reactivity compared to simpler nitroanilines .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-methyl-4-nitroaniline) .
  • Solvent Effects : Note that DMSO-d₆ may cause shifts vs. CDCl₃.
  • Dynamic Effects : Conformational flexibility of the dimethylaminomethyl group may lead to splitting or broadening of peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylamino)methyl]-2-nitroaniline
Reactant of Route 2
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4-[(Dimethylamino)methyl]-2-nitroaniline

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